molecular formula C18H16N2O3S B2704894 2-{2-[(2-Methoxyphenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid CAS No. 501914-49-4

2-{2-[(2-Methoxyphenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid

Cat. No. B2704894
CAS RN: 501914-49-4
M. Wt: 340.4
InChI Key: ZCFXJXOEDBZELJ-UHFFFAOYSA-N
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Description

“2-{2-[(2-Methoxyphenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid” is a specialty product for proteomics research . It has a molecular formula of C18H16N2O3S .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . The amino group of semicarbazide/thiosemicarbazide hydrochloride acts as a nucleophile, and addition of nucleophilic nitrogen occurs on the active carbonyl group of benzothiazole amide derivatives, resulting in the formation of target compounds .

Scientific Research Applications

Antimicrobial Activities

2-{2-[(2-Methoxyphenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid and its derivatives have been researched for their potential antimicrobial activities. For instance, a study synthesized 1,3,4-thiadiazole derivatives of this compound and evaluated them for antimicrobial activities against various microbial strains, showing significant activity (Noolvi et al., 2016).

Antibiotic Synthesis

This compound is also involved in the synthesis of certain antibiotics. A practical preparation method of a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a common acyl moiety in clinically useful cephem antibiotics, has been developed (Tatsuta et al., 1994).

Synthesis of Novel Compounds

Research has also focused on synthesizing novel compounds using this chemical. For example, novel indole-benzimidazole derivatives were synthesized using 2-methylindole-3-acetic acid and its 5-methoxy derivative (Wang et al., 2016). Another study involved the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents (Sah et al., 2014).

Anticancer and Antiviral Activities

There's also research into the anticancer and antiviral potential of derivatives of this compound. For instance, new 2‐pyrazoline‐substituted 4‐thiazolidinones, synthesized starting from related compounds, were tested for in vitro anticancer and antiviral activities, showing selective inhibition of leukemia cell lines and high activity against certain virus strains (Havrylyuk et al., 2013).

Mechanism of Action

properties

IUPAC Name

2-[2-(2-methoxyanilino)-4-phenyl-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-23-14-10-6-5-9-13(14)19-18-20-17(12-7-3-2-4-8-12)15(24-18)11-16(21)22/h2-10H,11H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFXJXOEDBZELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=C(S2)CC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(2-Methoxyphenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid

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